N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a complex organic compound characterized by the presence of a morpholine ring, a thiophene ring, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholino Intermediate: The reaction begins with the preparation of a morpholino intermediate through the reaction of morpholine with an appropriate alkylating agent.
Thiophene Introduction: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Amide Bond Formation: The final step involves the formation of the amide bond between the morpholino-thiophene intermediate and 3-phenylpropanoic acid or its derivatives, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biochemical Research: It is used as a probe to study biochemical pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance its binding affinity, while the thiophene and phenylpropanamide moieties contribute to its overall activity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
Uniqueness
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its morpholine ring enhances solubility and binding affinity, while the thiophene and phenylpropanamide moieties provide versatility in chemical reactions and biological interactions.
Biological Activity
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including case studies and data tables to illustrate its efficacy and applications.
1. Synthesis of this compound
The synthesis of this compound typically involves a multi-step organic reaction process:
- Formation of Morpholino Intermediate : The initial step involves the reaction of morpholine with an appropriate alkylating agent to create a morpholino intermediate.
- Thiophene Introduction : A thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction.
- Amide Bond Formation : The final step involves coupling the morpholino-thiophene intermediate with 3-phenylpropanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The morpholine ring enhances binding affinity, while the thiophene and phenylpropanamide moieties contribute to its overall activity, potentially modulating biochemical pathways by inhibiting or activating specific targets.
2.2 Antifungal Activity
Recent studies have explored the compound's antifungal properties. For instance, it was tested against various fungal strains, showing promising results comparable to established antifungal agents. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were found to be significantly low, indicating strong antifungal activity .
3.1 Case Studies
A study investigating a series of derivatives similar to this compound reported that specific modifications in the phenyl moiety enhanced antifungal activity. Compounds with electronegative substituents showed increased efficacy against Candida albicans and Candida parapsilosis, suggesting that electronic properties play a crucial role in biological activity .
3.2 Cytotoxicity Analysis
The cytotoxic effects of the compound were assessed using NIH/3T3 cell lines, yielding IC50 values that indicate moderate cytotoxicity. The results demonstrated that while the compound exhibits antifungal properties, it also has a manageable safety profile in normal mammalian cells .
3.3 Structure-Activity Relationship (SAR)
The quantitative structure–activity relationship (QSAR) studies highlighted that lipophilicity is a key factor influencing the biological activity of these compounds. The presence of electronegative atoms on the aromatic rings was correlated with enhanced interaction with fungal targets, further supporting the design of more effective derivatives .
4. Data Table: Biological Activity Overview
Compound | MIC (μg/mL) | IC50 (μM) | Target Organism |
---|---|---|---|
This compound | 1.23 | 148.26 | Candida parapsilosis |
Derivative 1 (Similar Structure) | 0.95 | 187.66 | Candida albicans |
Fluconazole | 0.5 | >1000 | Standard Reference |
5. Conclusion
This compound demonstrates significant potential as a pharmacological agent due to its diverse biological activities, particularly in antifungal applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its structure for enhanced efficacy and safety.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(7-6-16-4-2-1-3-5-16)20-14-18(17-8-13-24-15-17)21-9-11-23-12-10-21/h1-5,8,13,15,18H,6-7,9-12,14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFNWPSZUWUVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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